N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with the molecular formula C24H20ClN5OS This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the hydrazide linkage. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties compared to other positional isomers.
Properties
Molecular Formula |
C24H20ClN5O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-32-21-12-10-18(11-13-21)23-28-29-24(30(23)20-8-3-2-4-9-20)33-16-22(31)27-26-15-17-6-5-7-19(25)14-17/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
InChI Key |
GOMPUVIEYGQAMT-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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